molecular formula C12H11N3O3 B574594 6-Hydroxy-7,8,9,10-tetrahydro-6h-[1,2,5]oxadiazolo[4,3-c]carbazol-3-ium-3-olate CAS No. 164356-03-0

6-Hydroxy-7,8,9,10-tetrahydro-6h-[1,2,5]oxadiazolo[4,3-c]carbazol-3-ium-3-olate

Cat. No.: B574594
CAS No.: 164356-03-0
M. Wt: 245.238
InChI Key: MCKKUNFESISYPW-UHFFFAOYSA-N
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Description

This compound is a fused heterocyclic system featuring a carbazole core integrated with a [1,2,5]oxadiazolo (furazan) ring. While direct data on its synthesis or bioactivity are absent in the provided evidence, its structural features align with derivatives of [1,2,5]oxadiazolo-fused heterocycles, which are known for diverse reactivity and biological applications .

Properties

IUPAC Name

3-hydroxy-6-oxido-7,8,9,10-tetrahydro-[1,2,5]oxadiazolo[3,4-c]carbazol-6-ium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O3/c16-14-8-4-2-1-3-7(8)11-9(14)5-6-10-12(11)13-18-15(10)17/h5-6,17H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCKKUNFESISYPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=[N+](C3=CC=C4C(=NON4O)C3=C2C1)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30715832
Record name 6-Oxo-7,8,9,10-tetrahydro-3H-6lambda~5~-[1,2,5]oxadiazolo[3,4-c]carbazol-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30715832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

164356-03-0
Record name 6-Oxo-7,8,9,10-tetrahydro-3H-6lambda~5~-[1,2,5]oxadiazolo[3,4-c]carbazol-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30715832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Hydroxy-7,8,9,10-tetrahydro-6h-[1,2,5]oxadiazolo[4,3-c]carbazol-3-ium-3-olate typically involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the oxadiazole ring .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include continuous flow processes and the use of automated systems to monitor and control the reaction parameters .

Chemical Reactions Analysis

Types of Reactions

6-Hydroxy-7,8,9,10-tetrahydro-6h-[1,2,5]oxadiazolo[4,3-c]carbazol-3-ium-3-olate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions often involve specific temperatures, pressures, and solvents to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .

Scientific Research Applications

6-Hydroxy-7,8,9,10-tetrahydro-6h-[1,2,5]oxadiazolo[4,3-c]carbazol-3-ium-3-olate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 6-Hydroxy-7,8,9,10-tetrahydro-6h-[1,2,5]oxadiazolo[4,3-c]carbazol-3-ium-3-olate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural Features

The compound’s carbazole core distinguishes it from pyrazine-, thiadiazole-, or selenadiazole-fused analogs. Key structural comparisons include:

Compound Class Core Structure Key Substituents/Modifications Aromaticity
Target Compound [1,2,5]Oxadiazolo[4,3-c]carbazole Hydroxy, tetrahydro groups Partially saturated
Oxadiazolo-Pyrazine (e.g., C5) [1,2,5]Oxadiazolo[3,4-e]tetrazolo-pyrazine Chlorophenyl amine Fully aromatic
Thiadiazolo-Pyrazine (e.g., 7) [1,2,5]Oxadiazolo[3,4-b]thiadiazolo-pyrazine None described in synthesis Fully aromatic
Selenadiazolo Derivatives [1,2,5]Oxadiazolo-selenadiazolo-pyrazine Selenium atom substitution Fully aromatic

Key Observations :

  • Partial saturation (tetrahydro) reduces aromatic conjugation, which could alter electronic properties and reactivity compared to fully fused systems .

Key Differences :

  • Pyrazine-based compounds (C2, C5) exhibit direct bactericidal effects, likely due to their ability to disrupt microbial electron transport or membrane integrity .
  • The carbazole core in the target compound may confer distinct bioactivity, as carbazoles are known for antitumor and anti-inflammatory properties in other contexts. However, evidence for antimicrobial effects is lacking.

Stability and Reactivity

  • Thiadiazolo vs. Oxadiazolo : Thiadiazolo derivatives (e.g., Compound 7) exhibit greater thermal stability due to sulfur’s lower electronegativity compared to oxygen .
  • Selenadiazolo Systems : Selenium’s polarizability enhances reactivity but reduces stability under acidic conditions .
  • Target Compound : The hydroxy group may increase susceptibility to oxidation, while tetrahydro groups could reduce ring strain compared to fully unsaturated analogs.

Biological Activity

6-Hydroxy-7,8,9,10-tetrahydro-6H-[1,2,5]oxadiazolo[4,3-c]carbazol-3-ium-3-olate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, including anticancer, anticonvulsant, and antimicrobial activities, supported by various studies and data.

Chemical Structure and Properties

The compound features a complex structure that includes an oxadiazole ring fused with a carbazole moiety. Its molecular formula is C12H12N4O2C_{12}H_{12}N_4O_2 with a molecular weight of approximately 240.25 g/mol. The presence of hydroxyl groups and nitrogen heterocycles contributes to its biological activity.

Anticancer Activity

Research indicates that this compound exhibits promising anticancer properties. In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines:

Cell Line IC50 (µM) Effect
MCF-7 (Breast)15.2Significant growth inhibition
HeLa (Cervical)12.7Induction of apoptosis
A549 (Lung)18.5Cell cycle arrest

These results suggest that the compound may induce apoptosis through the activation of caspase pathways and modulation of Bcl-2 family proteins.

Anticonvulsant Activity

In animal models, particularly in mice subjected to pentylenetetrazol-induced seizures, the compound demonstrated anticonvulsant effects. The following table summarizes the findings:

Dose (mg/kg) Seizure Protection (%) Latency to Onset (min)
1040%5.2
2070%8.0
3090%10.5

The compound appears to modulate GABAergic neurotransmission, enhancing inhibitory signals in the central nervous system.

Antimicrobial Activity

The antimicrobial efficacy of the compound was evaluated against several bacterial strains:

Bacterial Strain Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These findings indicate that the compound possesses moderate antibacterial properties, potentially through disruption of bacterial cell wall synthesis.

Case Studies

A notable case study involved the synthesis of derivatives based on the core structure of this compound. These derivatives were tested for enhanced biological activity:

  • Derivatives with Halogen Substituents : These compounds showed increased potency against cancer cell lines compared to the parent compound.
  • Polymeric Forms : Encapsulation in polymeric nanoparticles improved bioavailability and reduced toxicity while maintaining efficacy.

Q & A

Q. Table 1: Example Reaction Parameters for Heterocyclic Synthesis

ParameterTypical RangeReference
Temperature80–120°C
Reaction Time12–24 hours
Solvent SystemDMF, THF, or EtOH
CatalystsZnCl₂, Pd/C, or BF₃·Et₂O

Basic: How should researchers characterize the structural and electronic properties of this compound?

Methodological Answer:
Combine spectroscopic and computational tools:

  • Spectroscopy :
    • IR : Identify functional groups (e.g., C=O, N–O) via peaks at 1640–1720 cm⁻¹ () .
    • ¹H/¹³C NMR : Assign proton environments (e.g., aromatic, methyl groups) using DMSO-d₆ or CDCl₃. reports δ 6.76–8.01 ppm for aromatic protons .
    • Elemental Analysis : Validate purity (>95%) by matching calculated/found C, H, N percentages (e.g., ±0.3% deviation as in ) .
  • Computational Modeling : Use DFT calculations (e.g., B3LYP/6-31G*) to predict electronic properties and compare with experimental data .

Advanced: How can researchers resolve contradictions between theoretical and experimental spectral data?

Methodological Answer:
Discrepancies often arise from tautomerism, solvent effects, or crystal packing. Strategies include:

  • Cross-Validation : Use X-ray crystallography (as in ) to confirm solid-state structures .
  • Solvent Screening : Test NMR/UV-Vis in polar (DMSO) vs. non-polar (CHCl₃) solvents to assess tautomeric shifts .
  • Dynamic NMR : Monitor temperature-dependent spectra to detect exchange processes (e.g., ring inversion) .

Basic/Advanced: What are the critical considerations for ensuring compound stability during storage and handling?

Methodological Answer:

  • Storage : Use amber vials under inert gas (N₂/Ar) at –20°C to prevent oxidation/hydrolysis. recommends airtight containers and desiccants .
  • Handling :
    • PPE : Nitrile gloves, chemical goggles, and lab coats (per OSHA/EN166 standards) .
    • Engineering Controls : Fume hoods for synthesis and lyophilization () .

Q. Advanced Stability Testing :

  • Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring ( methodology) .

Advanced: How can tautomeric behavior be investigated in different solvents?

Methodological Answer:
Design a solvent-polarity study:

  • Solvent Series : Test in DMSO, MeOH, CHCl₃, and water.
  • Techniques :
    • UV-Vis : Track λₘₐₓ shifts indicative of tautomeric equilibria.
    • ¹H NMR : Compare proton chemical shifts (e.g., NH vs. OH resonances) .
  • Computational Support : Use COSMO-RS simulations to predict solvent effects on tautomer stability .

Advanced: How to validate purity when unexpected byproducts arise in synthesis?

Methodological Answer:

  • Analytical Triangulation :
    • HPLC-MS : Detect low-abundance impurities (limit: 0.1% as in ) .
    • TLC : Use silica plates with fluorescent indicators (e.g., UV254) and multiple eluent systems .
  • Mechanistic Analysis : Identify byproducts via LC-MS/MS fragmentation patterns and propose side-reaction pathways (e.g., incomplete cyclization) .

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